
An In-depth Technical Guide to 2-Acetyl-1,4,5,6-
tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

comprehensive overview of 2-Acetyl-1,4,5,6-tetrahydropyridine, a heterocyclic compound of

interest due to its presence in natural products and formation during the Maillard reaction. This

document details its chemical identifiers, experimental protocols for its synthesis, and its known

chemical pathways.

Core Chemical Identifiers
Precise identification of chemical compounds is fundamental in research and development. The

following table summarizes the key identifiers for 2-Acetyl-1,4,5,6-tetrahydropyridine.
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Identifier Value Citation(s)

CAS Number 25343-57-1 [1][2][3][4]

Molecular Formula C₇H₁₁NO [1][2][3]

Molecular Weight 125.17 g/mol [1]

IUPAC Name
1-(1,4,5,6-tetrahydropyridin-2-

yl)ethan-1-one
[4]

PubChem CID 520194 [1]

InChI

InChI=1S/C7H11NO/c1-6(9)7-

4-2-3-5-8-7/h4,8H,2-

3,5H2,1H3

[2][3]

InChIKey
HRAOWRVFLSYJKN-

UHFFFAOYSA-N
[2][3]

SMILES CC(=O)C1=CCCCN1 [4]

Synonyms

2-Acetyltetrahydropyridine, 6-

acetyl-1,2,3,4-

tetrahydropyridine

[1]

Experimental Protocols
The synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine can be achieved through a multi-step

process starting from 2-acetylpyridine. The following protocol is based on the method described

by Büchi and Wuest.

Synthesis of 2-(1-Hydroxyethyl)piperidine
Hydrogenation: A solution of 2-acetylpyridine (1 equivalent) in a suitable solvent (e.g.,

ethanol) is subjected to hydrogenation.

Catalyst: The reaction is carried out in the presence of a rhodium-on-alumina catalyst.

Conditions: The mixture is hydrogenated at a specified temperature and pressure until the

uptake of hydrogen ceases.
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Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced

pressure to yield 2-(1-hydroxyethyl)piperidine.

Oxidation to 2-Acetyl-1,4,5,6-tetrahydropyridine
Oxidation: The synthesized 2-(1-hydroxyethyl)piperidine (1 equivalent) is dissolved in a

suitable solvent (e.g., dichloromethane).

Oxidizing Agent: An oxidizing agent, such as pyridinium chlorochromate (PCC), is added to

the solution.

Reaction: The reaction mixture is stirred at room temperature for a specified period,

monitoring the progress by thin-layer chromatography.

Purification: Upon completion, the reaction mixture is purified by column chromatography on

silica gel to afford the final product, 2-Acetyl-1,4,5,6-tetrahydropyridine.

Chemical Pathways and Logical Relationships
While specific biological signaling pathways for 2-Acetyl-1,4,5,6-tetrahydropyridine have not

been extensively elucidated in the reviewed literature, its formation as a product of the Maillard

reaction is a well-documented chemical pathway. This non-enzymatic browning reaction occurs

between amino acids and reducing sugars and is responsible for the aroma and flavor of many

cooked foods.

The following diagram illustrates the synthetic workflow for 2-Acetyl-1,4,5,6-
tetrahydropyridine.

Synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine

Step 1: Hydrogenation Step 2: Oxidation

2-Acetylpyridine Hydrogenation
Rh/Al2O3, H2

2-(1-Hydroxyethyl)piperidine OxidationPCC 2-Acetyl-1,4,5,6-tetrahydropyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Acetyl-1,4,5,6-tetrahydropyridine.
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The Maillard reaction is a complex cascade of reactions. A simplified representation of the

formation of 2-Acetyl-1,4,5,6-tetrahydropyridine from proline and a reducing sugar is shown

below.

Maillard Reaction Pathway

Proline

Initial_Condensation

Reducing_Sugar

Amadori_Rearrangement

Intermediate_Products

Cyclization_Dehydration

2-Acetyl-1,4,5,6-tetrahydropyridine

Click to download full resolution via product page

Caption: Simplified Maillard reaction pathway to the target compound.

Quantitative Data
While detailed experimental spectra are often published in primary literature, a summarized

table of key analytical data is provided below for reference.
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Data Type Observed Characteristics Citation(s)

Infrared (IR)

Bands around 1675 cm⁻¹

(C=O stretch) and 1690 cm⁻¹

(C=N stretch) are

characteristic.

¹H NMR

Signals corresponding to the

acetyl protons, and methylene

protons of the

tetrahydropyridine ring.

¹³C NMR

Resonances for the carbonyl

carbon, the acetyl methyl

carbon, and the carbons of the

ring system.

[4]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight of the compound.

It is important to note that the biological activities of 2-Acetyl-1,4,5,6-tetrahydropyridine are

not yet fully characterized. While related tetrahydropyridine derivatives have shown activity as

muscarinic agonists, and some pyridine derivatives exhibit antimicrobial properties, further

research is required to determine the specific biological roles and potential therapeutic

applications of this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetyl-1,4,5,6-
tetrahydropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211944#2-acetyl-1-4-5-6-tetrahydropyridine-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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